molecular formula C7H10O4 B1425807 Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate CAS No. 1472039-40-9

Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B1425807
CAS No.: 1472039-40-9
M. Wt: 158.15 g/mol
InChI Key: GLSPAUJGXZHULX-UHFFFAOYSA-N
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Description

Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring fused to a heptane ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable diol with a carbonyl compound under acidic conditions to form the spirocyclic ring. One common method involves the use of 1,3-dioxolane derivatives as starting materials, which are reacted with methyl chloroformate in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the spirocyclization process, often involving catalysts and controlled temperatures to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Research into its potential therapeutic applications, including drug development and delivery systems.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act as an inhibitor or activator of certain pathways, influencing cellular processes. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific ester functional group and spirocyclic structure, which confer distinct reactivity and stability. Its ability to undergo various chemical transformations and its utility in diverse research applications make it a valuable compound in scientific studies .

Properties

IUPAC Name

methyl 1,6-dioxaspiro[2.4]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-9-6(8)5-7(11-5)2-3-10-4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSPAUJGXZHULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(O1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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